molecular formula C2H6F2P+ B13815124 Difluorodimethylphosphorane CAS No. 20180-07-8

Difluorodimethylphosphorane

Cat. No.: B13815124
CAS No.: 20180-07-8
M. Wt: 99.04 g/mol
InChI Key: CBVQFROPORWNIV-UHFFFAOYSA-N
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Description

Difluorodimethylphosphorane is a chemical compound with the molecular formula ( \text{C}_2\text{H}_6\text{F}_2\text{P} ) It is characterized by the presence of two fluorine atoms and two methyl groups attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluorodimethylphosphorane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with methyl lithium, followed by fluorination using a fluorinating agent such as sulfur tetrafluoride. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of advanced fluorinating agents and catalysts can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Difluorodimethylphosphorane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylphosphonic acid.

    Reduction: Reduction reactions can convert this compound to dimethylphosphine.

    Substitution: The fluorine atoms in this compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation yields difluoromethylphosphonic acid, while substitution reactions can produce a variety of halogenated or functionalized phosphoranes.

Scientific Research Applications

Chemistry

In chemistry, difluorodimethylphosphorane is used as a reagent in the synthesis of organophosphorus compounds. Its unique reactivity makes it valuable for introducing fluorine atoms into organic molecules, which can enhance their stability and bioactivity.

Biology

In biological research, this compound is studied for its potential use in the development of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound a useful tool in medicinal chemistry.

Medicine

This compound is explored for its potential therapeutic applications. Fluorinated compounds are known to exhibit unique pharmacological properties, and this compound may serve as a precursor for the synthesis of novel drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to introduce fluorine atoms into polymers and other materials can enhance their chemical resistance and mechanical properties.

Mechanism of Action

The mechanism of action of difluorodimethylphosphorane involves its ability to act as a source of difluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Difluoromethylphosphine: Similar to difluorodimethylphosphorane but with different substituents on the phosphorus atom.

    Dimethylphosphine: Lacks the fluorine atoms present in this compound.

    Trifluoromethylphosphine: Contains three fluorine atoms instead of two.

Uniqueness

This compound is unique due to its specific combination of two fluorine atoms and two methyl groups attached to a phosphorus atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various scientific and industrial applications.

Properties

CAS No.

20180-07-8

Molecular Formula

C2H6F2P+

Molecular Weight

99.04 g/mol

IUPAC Name

difluoro(dimethyl)phosphanium

InChI

InChI=1S/C2H6F2P/c1-5(2,3)4/h1-2H3/q+1

InChI Key

CBVQFROPORWNIV-UHFFFAOYSA-N

Canonical SMILES

C[P+](C)(F)F

Origin of Product

United States

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